![molecular formula C10H13F2N3 B1476331 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 2005838-08-2](/img/structure/B1476331.png)
2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 2-(3,3-difluoropiperidin-1-yl)pyridine, is an organic compound belonging to the amine family. It is a colorless liquid with a mild odor, and is soluble in water and ethanol. It is used for a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a ligand in coordination chemistry.
Scientific Research Applications
Synthesis and Coordination Chemistry
The compound 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine, being a derivative within the family of pyridines and piperidines, exhibits notable interest in the synthesis and coordination chemistry for its potential applications. In the realm of coordination chemistry, derivatives of pyridines and piperidines have been shown to serve as versatile ligands. For instance, the synthesis of organometallic complexes with aminopyridines highlights the broad utility of these compounds in forming stable complexes with metals, which could infer the utility of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in similar contexts (Sadimenko, 2011).
Optical and Electronic Properties
The study on structure-dependent and environment-responsive optical properties of trisheterocyclic systems indicates that derivatives of pyridines, including those with amino groups and specific substituents like difluoropiperidinyl, can significantly influence the optical and electronic properties of compounds. Such derivatives display varied thermal, redox, UV-Vis absorption, and emission properties, suggesting the potential of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in materials science, particularly in the development of new optical materials and sensors (Palion-Gazda et al., 2019).
Catalysis and Synthesis
The catalytic properties and synthesis applications of pyridin-3-amine derivatives are well-documented. For instance, the microwave-assisted synthesis of various 2-amino derivatives showcases the utility of pyridine derivatives in facilitating the formation of amide bonds, suggesting potential catalytic roles for 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in organic synthesis and the development of new synthetic methodologies (Ankati & Biehl, 2010).
Application in Metal Complexes
Research on organometallic complexes of aminopyridines, including structural characterizations and application as catalysts, suggests that 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine could play a significant role in the development of novel metal complexes with unique catalytic, optical, or electronic properties. These complexes have been explored for their potential applications in various areas, including catalysis and material sciences (Deeken et al., 2006).
properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-2-6-15(7-10)9-8(13)3-1-5-14-9/h1,3,5H,2,4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCMNFDRKWUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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